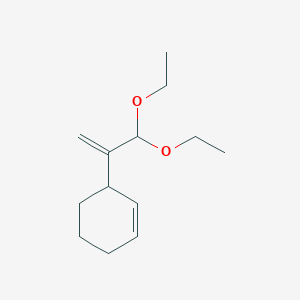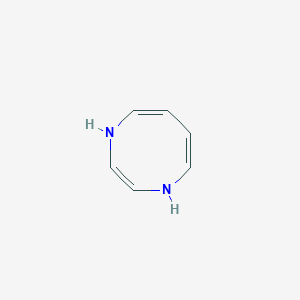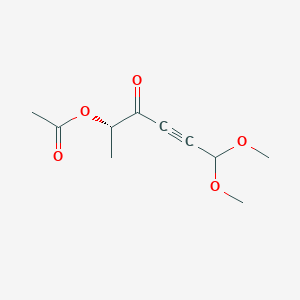
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is an organic compound with a unique structure that combines a cyclohexene ring with a diethoxypropene side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with 3,3-diethoxyprop-1-ene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is generally carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The diethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
科学的研究の応用
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. The diethoxy group can undergo hydrolysis to form reactive intermediates that further react with other compounds.
類似化合物との比較
Similar Compounds
3,3-Diethoxyprop-1-ene: A simpler compound with similar reactivity but lacking the cyclohexene ring.
Cyclohexene: A basic structure without the diethoxypropene side chain.
Cyclohexenone: An oxidized form of cyclohexene with different reactivity.
Uniqueness
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is unique due to its combination of a cyclohexene ring and a diethoxypropene side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and other applications.
特性
CAS番号 |
57428-10-1 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
3-(3,3-diethoxyprop-1-en-2-yl)cyclohexene |
InChI |
InChI=1S/C13H22O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h7,9,12-13H,3-6,8,10H2,1-2H3 |
InChIキー |
GVVZNCNOUCVBFN-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=C)C1CCCC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)


![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)




![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

